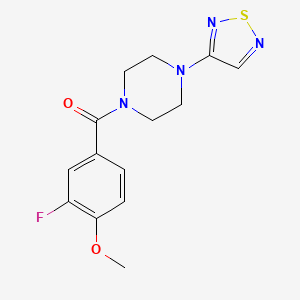

1-(3-Fluoro-4-methoxybenzoyl)-4-(1,2,5-thiadiazol-3-yl)piperazine

Description

Properties

IUPAC Name |

(3-fluoro-4-methoxyphenyl)-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15FN4O2S/c1-21-12-3-2-10(8-11(12)15)14(20)19-6-4-18(5-7-19)13-9-16-22-17-13/h2-3,8-9H,4-7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAZVESHKLWKDPS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)N2CCN(CC2)C3=NSN=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15FN4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(3-Fluoro-4-methoxybenzoyl)-4-(1,2,5-thiadiazol-3-yl)piperazine is a compound that combines a piperazine moiety with a thiadiazole derivative. This combination has garnered interest due to the potential biological activities associated with both structural components. Thiadiazoles are known for their diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities. This article reviews the biological activity of this specific compound, supported by various studies and findings.

Biological Activity Overview

The biological activity of this compound has been evaluated through various assays focusing on its antimicrobial and anticancer properties.

Antimicrobial Activity

Thiadiazole derivatives have been reported to possess significant antimicrobial properties. In a study evaluating the antimicrobial activity of related thiadiazole compounds, several derivatives showed promising results against various bacterial strains. For instance:

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | E. coli | 32 µg/mL |

| Compound B | S. aureus | 16 µg/mL |

| Compound C | P. aeruginosa | 64 µg/mL |

These findings suggest that compounds similar to this compound may exhibit comparable antimicrobial efficacy .

Anticancer Activity

Recent studies have shown that thiadiazole derivatives can inhibit the growth of cancer cells. For example, a derivative similar to the compound demonstrated an IC50 value of 5 µM against breast cancer cell lines (MCF-7), indicating potent anticancer activity. The mechanism of action is believed to involve apoptosis induction and cell cycle arrest .

Study on Antitumor Activity

A study conducted by Rezki et al. synthesized various thiadiazole derivatives and tested their antitumor activities against different cancer cell lines. The results indicated that certain derivatives exhibited significant cytotoxicity compared to standard chemotherapeutic agents like cisplatin. The study highlighted the importance of structural modifications in enhancing biological activity .

Molecular Docking Studies

Molecular docking studies have been performed to predict the binding affinity of this compound with target proteins involved in cancer progression. These studies suggest that the compound can effectively bind to targets like protein kinases and enzymes involved in tumor metabolism, further supporting its potential as an anticancer agent .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Piperazine derivatives are widely explored in drug discovery due to their versatility. Below is a comparative analysis of structurally related compounds:

Table 1: Structural and Functional Comparison of Piperazine Derivatives

Key Observations:

- Thiadiazole Isomerism: The target compound’s 1,2,5-thiadiazole ring differs from the 1,2,4-thiadiazole in .

- Substituent Effects: The 3-fluoro-4-methoxybenzoyl group introduces ortho-fluoro and para-methoxy substituents, which may enhance lipophilicity and metabolic stability compared to simpler aryl groups (e.g., 4-fluorophenyl in or 2-methoxyphenyl in ) .

- The absence of a sulfonamide group in the target compound suggests divergent therapeutic applications.

Pharmacological and Physicochemical Properties

- Lipophilicity: The 3-fluoro-4-methoxybenzoyl group likely increases logP compared to unsubstituted arylpiperazines (e.g., ), enhancing membrane permeability but possibly reducing aqueous solubility .

- Bioactivity: Piperazine-thiadiazole hybrids (e.g., ) are often explored for enzyme inhibition or antimicrobial activity. The target compound’s fluorine and methoxy groups may confer selectivity toward oxidative stress-related targets or CNS receptors .

Q & A

Q. What synthetic routes are recommended for preparing 1-(3-Fluoro-4-methoxybenzoyl)-4-(1,2,5-thiadiazol-3-yl)piperazine, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves coupling the 3-fluoro-4-methoxybenzoyl moiety to the piperazine core, followed by introducing the 1,2,5-thiadiazole group. Key steps include:

- Piperazine Functionalization : Use nucleophilic substitution or amide coupling for benzoyl group attachment. Polar aprotic solvents (e.g., DMF, DCM) and bases (e.g., DIEA) improve reactivity .

- Thiadiazole Introduction : Copper-catalyzed "click" chemistry (e.g., CuSO₄·5H₂O and sodium ascorbate) ensures regioselectivity for thiadiazole-piperazine linkage .

- Optimization : Vary temperature (25–80°C), solvent polarity, and catalyst ratios to enhance yields (monitored via TLC). Purify via column chromatography (silica gel, ethyl acetate/hexane gradients) .

Q. Which analytical techniques are critical for structural confirmation, and what spectral markers should be prioritized?

- Methodological Answer :

- ¹H/¹³C NMR : Identify aromatic protons (δ 6.5–8.0 ppm for fluorophenyl and thiadiazole), methoxy singlet (~δ 3.8 ppm), and piperazine splitting patterns (δ 2.5–3.5 ppm) .

- Mass Spectrometry (HRMS) : Confirm molecular ion ([M+H]⁺) and fragmentation patterns (e.g., loss of CO from benzoyl or cleavage of thiadiazole) .

- IR Spectroscopy : Detect carbonyl (C=O, ~1650 cm⁻¹) and C-F stretches (~1200 cm⁻¹) .

Advanced Research Questions

Q. How can contradictions in reported biological activities of similar piperazine-thiadiazole derivatives be resolved experimentally?

- Methodological Answer :

- Dose-Response Studies : Test the compound across a wide concentration range (nM–μM) to identify biphasic effects or off-target interactions .

- Target-Specific Assays : Use kinase inhibition panels or receptor-binding assays to isolate mechanisms (e.g., compare activity against 5-HT₃ vs. NMDA receptors) .

- Structural Analog Comparison : Synthesize derivatives with modified substituents (e.g., replacing methoxy with ethoxy) to assess structure-activity relationships (SAR) .

Q. What in silico strategies predict binding affinity to neurological targets, and how should computational results be validated?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger to model interactions with targets like GABA-A or serotonin receptors. Prioritize binding poses with hydrogen bonds to the thiadiazole or fluorophenyl groups .

- Molecular Dynamics (MD) : Simulate ligand-receptor complexes (50–100 ns) to assess stability of key interactions (e.g., π-π stacking with aromatic residues) .

- Validation : Correlate docking scores with in vitro IC₅₀ values from radioligand displacement assays .

Q. How can stability challenges under physiological conditions be systematically addressed?

- Methodological Answer :

- pH Stability Studies : Incubate the compound in buffers (pH 1–10) and analyze degradation via HPLC-MS. Identify hydrolytic cleavage sites (e.g., benzoyl-piperazine bond) .

- Microsomal Stability Assays : Use liver microsomes (human/rat) to assess metabolic half-life. Co-administer CYP450 inhibitors (e.g., ketoconazole) to pinpoint enzymatic pathways .

- Formulation Strategies : Encapsulate in liposomes or cyclodextrins to protect labile groups (e.g., methoxybenzoyl) from oxidation .

Data Contradiction Analysis

Q. How should researchers interpret conflicting cytotoxicity data between in vitro and in vivo models?

- Methodological Answer :

- Bioavailability Assessment : Measure plasma/tissue concentrations via LC-MS to confirm sufficient exposure in vivo .

- Metabolite Profiling : Identify active/inactive metabolites (e.g., demethylated or hydroxylated derivatives) that may explain efficacy gaps .

- Tumor Microenvironment Replication : Use 3D cell cultures or hypoxia-mimicking conditions to better replicate in vivo drug response .

Experimental Design

Q. What strategies optimize the compound’s selectivity for neurological targets over off-target enzymes?

- Methodological Answer :

- Pharmacophore Modeling : Highlight essential moieties (e.g., thiadiazole’s electron-deficient ring) for target engagement. Modify non-critical regions (e.g., methoxy substituents) to reduce off-target binding .

- Kinome-Wide Screening : Use platforms like Eurofins KinaseProfiler to identify and mitigate kinase inhibition .

- Covalent Modification : Introduce reversible covalent warheads (e.g., acrylamides) to enhance target residence time without permanent off-target effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.